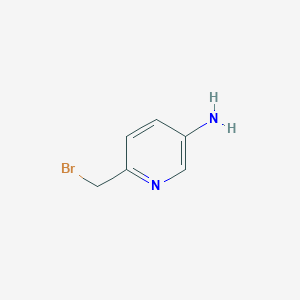
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a dimethylamino group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 4-((dimethylamino)methyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in THF.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
科学研究应用
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool to study receptor interactions.
作用机制
The mechanism of action of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate can be compared with similar compounds such as:
Ethyl 2-(4-((methylamino)methyl)phenyl)cyclopropanecarboxylate: Similar structure but with a methylamino group instead of a dimethylamino group.
Ethyl 2-(4-((ethylamino)methyl)phenyl)cyclopropanecarboxylate: Similar structure but with an ethylamino group.
Ethyl 2-(4-((dimethylamino)methyl)phenyl)butanoate: Similar structure but with a butanoate ester instead of a cyclopropanecarboxylate ester.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
ethyl 2-[4-[(dimethylamino)methyl]phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-15(17)14-9-13(14)12-7-5-11(6-8-12)10-16(2)3/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI 键 |
GUAXNXFKRHSOLW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


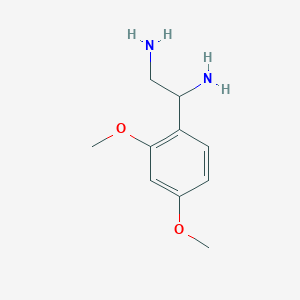
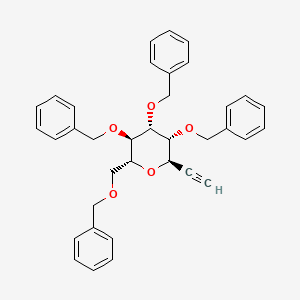
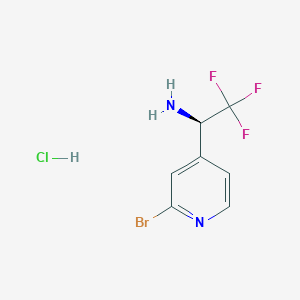

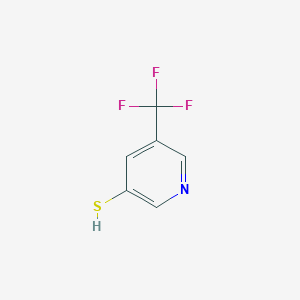
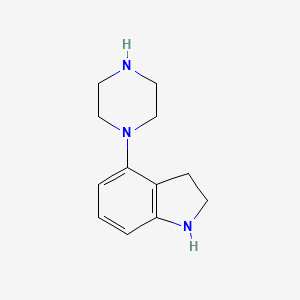


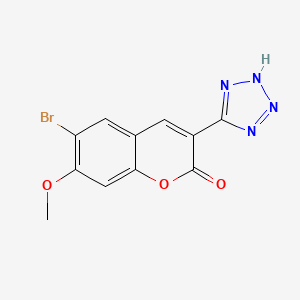
![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)
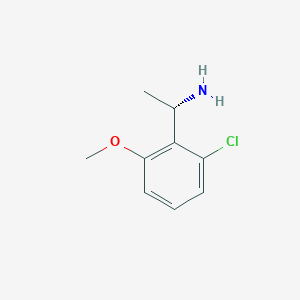
![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
